Cas no 1260603-61-9 ((3S)-3-(2,3-difluorophenyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

(3S)-3-(2,3-difluorophenyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 化学的及び物理的性質
名前と識別子
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- (3S)-3-(2,3-difluorophenyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
- Benzenepropanoic acid, β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-difluoro-, (βS)-
- 1260603-61-9
- (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,3-difluorophenyl)propanoic acid
- EN300-1162938
- (3S)-3-(2,3-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
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- インチ: 1S/C24H19F2NO4/c25-20-11-5-10-18(23(20)26)21(12-22(28)29)27-24(30)31-13-19-16-8-3-1-6-14(16)15-7-2-4-9-17(15)19/h1-11,19,21H,12-13H2,(H,27,30)(H,28,29)/t21-/m0/s1
- InChIKey: GIFRKLYWCFLTFD-NRFANRHFSA-N
- ほほえんだ: C1([C@@H](NC(OCC2C3=C(C=CC=C3)C3=C2C=CC=C3)=O)CC(O)=O)=CC=CC(F)=C1F
計算された属性
- せいみつぶんしりょう: 423.12821441g/mol
- どういたいしつりょう: 423.12821441g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 31
- 回転可能化学結合数: 7
- 複雑さ: 625
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 75.6Ų
じっけんとくせい
- 密度みつど: 1.356±0.06 g/cm3(Predicted)
- ふってん: 612.5±55.0 °C(Predicted)
- 酸性度係数(pKa): 4.20±0.10(Predicted)
(3S)-3-(2,3-difluorophenyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1162938-1000mg |
(3S)-3-(2,3-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
1260603-61-9 | 1000mg |
$914.0 | 2023-10-03 | ||
Enamine | EN300-1162938-10000mg |
(3S)-3-(2,3-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
1260603-61-9 | 10000mg |
$3929.0 | 2023-10-03 | ||
Enamine | EN300-1162938-5000mg |
(3S)-3-(2,3-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
1260603-61-9 | 5000mg |
$2650.0 | 2023-10-03 | ||
Enamine | EN300-1162938-1.0g |
(3S)-3-(2,3-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
1260603-61-9 | 1g |
$0.0 | 2023-06-08 | ||
Enamine | EN300-1162938-2500mg |
(3S)-3-(2,3-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
1260603-61-9 | 2500mg |
$1791.0 | 2023-10-03 | ||
Enamine | EN300-1162938-50mg |
(3S)-3-(2,3-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
1260603-61-9 | 50mg |
$768.0 | 2023-10-03 | ||
Enamine | EN300-1162938-250mg |
(3S)-3-(2,3-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
1260603-61-9 | 250mg |
$840.0 | 2023-10-03 | ||
Enamine | EN300-1162938-500mg |
(3S)-3-(2,3-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
1260603-61-9 | 500mg |
$877.0 | 2023-10-03 | ||
Enamine | EN300-1162938-100mg |
(3S)-3-(2,3-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
1260603-61-9 | 100mg |
$804.0 | 2023-10-03 |
(3S)-3-(2,3-difluorophenyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 関連文献
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
(3S)-3-(2,3-difluorophenyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acidに関する追加情報
Comprehensive Overview of (3S)-3-(2,3-difluorophenyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS No. 1260603-61-9)
The compound (3S)-3-(2,3-difluorophenyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid, identified by its CAS No. 1260603-61-9, is a specialized chiral building block widely utilized in peptide synthesis and pharmaceutical research. Its unique structural features, including the 2,3-difluorophenyl moiety and the Fmoc-protected amino group, make it a valuable intermediate for designing bioactive molecules. Researchers and industry professionals frequently search for this compound due to its relevance in drug discovery, particularly in the development of targeted therapies for neurological and inflammatory conditions.
In recent years, the demand for chiral intermediates like (3S)-3-(2,3-difluorophenyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid has surged, driven by advancements in peptide-based therapeutics and precision medicine. The compound’s Fmoc group ensures compatibility with solid-phase peptide synthesis (SPPS), a technique dominating modern peptide production. This aligns with trending topics such as personalized medicine and bioconjugation strategies, which are frequently queried in scientific databases and AI-driven search platforms.
The 2,3-difluorophenyl component of this molecule contributes to its lipophilicity and metabolic stability, properties critical for optimizing drug candidates. These attributes are often discussed in forums focusing on ADME (Absorption, Distribution, Metabolism, Excretion) optimization—a hot topic in pharmaceutical R&D. Additionally, the compound’s chiral center at the 3-position underscores its utility in enantioselective synthesis, a field gaining traction due to stricter regulatory requirements for chiral drugs.
From a synthetic chemistry perspective, CAS No. 1260603-61-9 exemplifies the convergence of fluorine chemistry and peptide engineering. Fluorinated aromatic rings, like the 2,3-difluorophenyl group, are known to enhance binding affinity and selectivity in drug-receptor interactions. This explains why queries combining “fluorinated amino acids” and “Fmoc-protected building blocks” are prevalent in academic and industrial research circles.
Beyond its chemical properties, the compound’s applications extend to proteomics and biomarker discovery, areas experiencing exponential growth due to AI-driven data analysis. Its role in creating fluorescent probes and enzyme inhibitors further aligns with trending searches around “chemical tools for biological imaging” and “small-molecule modulators.” Such versatility ensures its relevance in multidisciplinary research, from oncology to neurodegenerative disease studies.
In conclusion, (3S)-3-(2,3-difluorophenyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS No. 1260603-61-9) represents a critical asset for modern drug development. Its integration into high-throughput screening platforms and combinatorial chemistry libraries underscores its enduring value. As the scientific community continues to explore structure-activity relationships (SAR) and fragment-based drug design, this compound will remain a focal point for innovation.
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